molecular formula C15H25Cl2N3O B1402553 3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride CAS No. 1361114-27-3

3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride

Cat. No.: B1402553
CAS No.: 1361114-27-3
M. Wt: 334.3 g/mol
InChI Key: IEILBYJMGNZXQX-UHFFFAOYSA-N
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Description

3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3O and its molecular weight is 334.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Antipyrine-like derivatives, including compounds with structural similarities to the target molecule, have been synthesized and analyzed using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit significant intermolecular interactions and molecular stability, demonstrating their potential in various chemical and pharmaceutical applications (Saeed et al., 2020).

Heterocyclic Synthesis

  • Research has shown the utility of enaminonitriles in the synthesis of novel pyrazole, pyridine, and pyrimidine derivatives. These derivatives, structurally related to the target molecule, have potential applications in medicinal chemistry and drug development (Fadda et al., 2012).

Anticonvulsant Activity

  • Some derivatives of the target compound, specifically omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, have been synthesized and evaluated for their anticonvulsant activity. These studies contribute to understanding the pharmacological potential of similar compounds (Soyer et al., 2004).

Substitution Reactions

  • Research has focused on the substitution reactions on related compounds, such as tetrachloro-4-dimethylamino-[1,4]bipyridinyl-1-ylium chloride. These studies provide insights into the chemical reactivity and potential applications of similar compounds in various chemical processes (Schmidt et al., 2006).

Optical Properties and Configuration

  • The conformation, optical properties, and absolute configuration of isopropylideneadenosines, which share structural features with the target molecule, have been theoretically and experimentally studied. These findings are significant in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).

Photochemical Dimerization

  • Studies on the photochemical dimerization of related compounds like 2-aminopyridines and 2-pyridones have been conducted. These investigations shed light on the photochemical behavior of similar molecules, which can be crucial in various chemical and pharmaceutical applications (Taylor & Kan, 1963).

Properties

IUPAC Name

N,N-dimethyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-18(2)15(19)7-6-13-4-3-5-14(17-13)12-8-10-16-11-9-12;;/h3-5,12,16H,6-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEILBYJMGNZXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=NC(=CC=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride
Reactant of Route 2
3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride
Reactant of Route 3
3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride
Reactant of Route 4
3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride
Reactant of Route 5
3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride
Reactant of Route 6
3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride

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